ethyl 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a methoxyphenyl group, and a tetrahydroisoquinoline moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. This reaction is often carried out in ethanol under ultrasound irradiation to achieve high yields . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, especially under basic conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar compounds to ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include:
- Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its combination of a tetrahydropyrimidine ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H27N3O4/c1-3-31-23(28)21-20(15-27-13-12-16-6-4-5-7-18(16)14-27)25-24(29)26-22(21)17-8-10-19(30-2)11-9-17/h4-11,22H,3,12-15H2,1-2H3,(H2,25,26,29) |
InChI Key |
NOPNNHQFMKXYPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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